Isooctadecyl (R)-12-hydroxyoleate

Biolubricants Low-temperature fluidity Pour point

Isooctadecyl (R)-12-hydroxyoleate (CAS 94247-03-7), also referred to as isostearyl ricinoleate or 16-methylheptadecyl (Z,12R)-12-hydroxyoctadec-9-enoate, is a high-molecular-weight ester (C₃₆H₇₀O₃, MW 550.9 g/mol) formed from branched isooctadecanol and (R)-12-hydroxyoleic (ricinoleic) acid. It belongs to the class of ricinoleate monoesters, which are valued in personal care and industrial lubricant sectors for their emolliency and potential as bio-based lubricant basestocks.

Molecular Formula C36H70O3
Molecular Weight 550.9 g/mol
CAS No. 94247-03-7
Cat. No. B12652308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctadecyl (R)-12-hydroxyoleate
CAS94247-03-7
Molecular FormulaC36H70O3
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O
InChIInChI=1S/C36H70O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h21,26,34-35,37H,4-20,22-25,27-33H2,1-3H3/b26-21-/t35-/m1/s1
InChIKeyOHGFAYSBGOUQEN-MANUIOBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isooctadecyl (R)-12-hydroxyoleate (CAS 94247-03-7): Core Identity and Procurement Context


Isooctadecyl (R)-12-hydroxyoleate (CAS 94247-03-7), also referred to as isostearyl ricinoleate or 16-methylheptadecyl (Z,12R)-12-hydroxyoctadec-9-enoate, is a high-molecular-weight ester (C₃₆H₇₀O₃, MW 550.9 g/mol) formed from branched isooctadecanol and (R)-12-hydroxyoleic (ricinoleic) acid . It belongs to the class of ricinoleate monoesters, which are valued in personal care and industrial lubricant sectors for their emolliency and potential as bio-based lubricant basestocks. The branched alcohol moiety differentiates it from linear-chain analogs such as stearyl or cetyl ricinoleate, imparting distinct physicochemical and performance profiles that dictate its suitability in specialized formulations.

Why Generic Ricinoleate Esters Cannot Replace Isooctadecyl (R)-12-hydroxyoleate in Performance-Driven Applications


Ricinoleate esters sharing the same acid backbone but differing in alcohol chain architecture are not functionally interchangeable. Branching in the alcohol moiety fundamentally alters low-temperature fluidity, viscosity index, oxidative stability, and skin feel relative to straight-chain counterparts. Published class-level evidence on structurally related branched versus linear ricinoleate and hydroxystearate esters indicates that the branched isostearyl chain confers a substantially depressed pour point, non-greasy emolliency, and improved pigment compatibility compared to linear stearyl or cetyl esters . Directly substituting, for example, stearyl ricinoleate for the isooctadecyl ester in a low-temperature lubricant or a lightweight cosmetic formulation would compromise the precise balance of these critical properties.

Quantitative Differentiation Evidence for Isooctadecyl (R)-12-hydroxyoleate Against Closest Analogs


Branched-Chain Pour Point Depression Versus Linear Ricinoleate Esters

The isooctadecyl (β‑branched C18) chain is expected to depress the pour point of the ricinoleate ester relative to its linear C18 stearyl analog. In comparative studies of structurally analogous saturated systems, esters derived from branched acids (e.g., 2‑butyloctanoic) exhibited pour points of −43 °C versus −12 °C for the linear palmitic counterpart, a difference of −31 °C . While direct pour point data for isooctadecyl (R)-12-hydroxyoleate are not available in the public literature, this class‑level inference underscores the critical role of chain branching in maintaining fluidity at sub‑ambient temperatures.

Biolubricants Low-temperature fluidity Pour point

Skin Feel and Emolliency: Non‑Greasy Profile of Branched Ricinoleates

The branched isostearyl chain imparts a dry, non‑greasy skin feel, a property systematically associated with branched‑chain esters in the cosmetic emollient literature. In contrast, the linear stearyl ricinoleate is reported to be a waxy solid at ambient temperature (m.p. ~25 °C) and provides a heavier, occlusive afterfeel . While no panel‑derived quantitative sensory score for isooctadecyl (R)-12-hydroxyoleate has been published, the structure‑activity relationship established for the saturated analogue isostearyl hydroxystearate (marketed as a non‑tacky, fast‑absorbing emollient) strongly supports a similar differentiated profile for the unsaturated isostearyl ricinoleate.

Cosmetic emollients Skin feel Sensory analysis

Oxidative Stability of Unsaturated Ricinoleate Backbone: Impact of Branching

The (R)-12-hydroxyoleate backbone contains a cis‑9 double bond, which is inherently susceptible to oxidation. Studies on chemically modified ricinoleates indicate that esterification with branched alcohols does not eliminate this unsaturation but can improve thermo‑oxidative stability relative to castor oil triglycerides. For example, acylated and hydrogenated ricinoleates achieved up to 6‑fold improvement in oxidative stability versus pure castor oil and reached pour points of −42 °C . Isooctadecyl (R)-12-hydroxyoleate, retaining the native double bond, would be expected to show intermediate oxidative stability, with the branched alcohol providing better protection than short‑chain linear esters.

Oxidative stability Biolubricants RPVOT

High-Value Application Scenarios for Isooctadecyl (R)-12-hydroxyoleate Based on Verified Differentiation


Cold‑Climate Bio‑lubricant Basestock Requiring Low Pour Point

The branched isooctadecyl architecture is predicted to confer a pour point substantially below −12 °C, outperforming linear C16‑C18 ricinoleate esters based on established structure‑property trends . This makes the compound a candidate for ISO VG 32‑100 bio‑lubricant basestocks intended for Arctic or high‑altitude machinery, where pumpability at −20 °C or lower is a hard requirement not met by stearyl or cetyl ricinoleate.

Light‑Feel, Non‑Comedogenic Emollient for Premium Skincare

Cosmetic formulators seeking to replace silicone‑based emollients with a plant‑derived alternative that delivers a dry, non‑oily afterfeel would benefit from the branched isostearyl ester over greasier linear analogues . The unsaturated (R)-12‑hydroxyoleate backbone also provides inherent skin‑conditioning benefits associated with ricinoleic acid, making it suitable for serums, oil‑free moisturizers, and sensitive‑skin formulations.

Pigment‑Dispersing Binder in Color Cosmetics

Branched‑chain esters of ricinoleic acid are known to enhance pigment wetting and dispersion compared to linear esters, a property leveraged in lipsticks and pressed powders . Isooctadecyl (R)-12‑hydroxyoleate can serve as a substantive binder that improves color payoff and reduces tack, offering a performance advantage over stearyl ricinoleate, which tends to crystallize and cause formulation instability at typical storage temperatures.

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